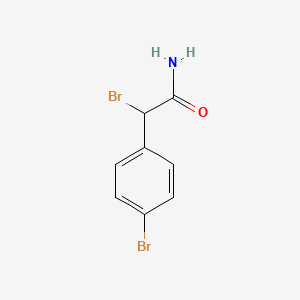

2-Bromo-2-(4-bromophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2NO |

|---|---|

Molecular Weight |

292.95 g/mol |

IUPAC Name |

2-bromo-2-(4-bromophenyl)acetamide |

InChI |

InChI=1S/C8H7Br2NO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |

InChI Key |

FSLTWMUCDWXXRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Br)Br |

Origin of Product |

United States |

Overview of Halogenated Acetamides in Contemporary Organic Synthesis

Halogenated acetamides are a class of organic compounds that have garnered significant attention in contemporary organic synthesis. Their utility stems from the presence of one or more halogen atoms, which modulate the electronic properties and reactivity of the acetamide (B32628) backbone. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com

The introduction of a halogen atom, such as bromine, can enhance the biological activity of a molecule or provide a reactive handle for further chemical transformations. chemimpex.com For instance, halogenated acetamides are known to participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making them valuable synthons for medicinal chemists and materials scientists. solubilityofthings.com The development of novel halogenated tripentones, for example, has highlighted the potential of these compounds as potent anticancer agents. nih.gov

Foundational Research and Historical Developments in Bromoacetamide Chemistry

The chemistry of bromoacetamides has a rich history, with foundational research focusing on their synthesis and reactivity. N-bromoacetamide (NBA) has been a key subject of study, recognized for its role as a brominating agent. chemimpex.com Historical methods for the preparation of N-bromoacetamide involved the reaction of acetamide (B32628) with bromine in the presence of a base like potassium hydroxide (B78521). orgsyn.org

Early investigations also explored the mechanistic aspects of reactions involving bromoacetamides. For example, the Wohl-Ziegler reaction, which involves allylic bromination using N-bromoamides, has been a subject of historical and mechanistic reviews. researchgate.net Over time, the understanding of bromoacetamide reactivity has evolved, with studies comparing the efficacy of different brominating agents like N-bromoacetamide and N-bromosuccinimide. researchgate.net These foundational studies have paved the way for the use of bromoacetamides in a variety of synthetic applications, from the bromination of olefins to the synthesis of complex heterocyclic systems. researchgate.netenamine.net

Structural Framework and Stereochemical Considerations in Research

The molecular structure of 2-Bromo-2-(4-bromophenyl)acetamide, C8H7Br2NO, has been elucidated through single-crystal X-ray diffraction studies. nih.govresearchgate.net These studies reveal crucial details about its conformation and intermolecular interactions. In the solid state, the molecule adopts a conformation where the N-H bond is oriented anti to both the carbonyl group and the C-Br bond of the side chain. nih.govresearchgate.net This arrangement is similar to that observed in related structures like 2-chloro-N-(4-chlorophenyl)acetamide. nih.gov

Significance of Bromine Substituents on Molecular Architecture and Reactivity Profiles

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established methods, primarily involving direct halogenation or amide formation from suitable precursors.

Direct Halogenation Strategies

Direct halogenation of 2-(4-bromophenyl)acetamide (B1582204) is a primary method for the synthesis of the title compound. This typically involves the reaction of the parent acetamide with a brominating agent. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids and their derivatives. libretexts.orgyoutube.com While direct bromination of the acetamide can be challenging, the corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid, can be brominated at the alpha position using a mixture of bromine and a phosphorus catalyst like phosphorus tribromide (PBr₃). libretexts.org The resulting α-bromo acid can then be converted to the desired amide.

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions and improved selectivity.

Amide Formation Reactions from Precursor Molecules

An alternative and widely used synthetic strategy involves the formation of the amide bond from precursor molecules that already contain the α-bromo-p-bromophenyl moiety. A common precursor is 2-bromo-2-(4-bromophenyl)acetic acid. wikipedia.orgmatrix-fine-chemicals.com This acid can be activated and then reacted with an amine source to form the amide.

The synthesis can also proceed via the corresponding acyl chloride. 2-Bromo-2-(4-bromophenyl)acetyl chloride, prepared from the carboxylic acid, can be reacted with ammonia (B1221849) or an appropriate amine to yield this compound. This method is often favored due to the high reactivity of acyl chlorides, which can lead to high yields of the final product. nih.gov

A notable synthesis involves the reaction of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide in the presence of potassium carbonate in dimethylformamide (DMF) to yield a related derivative, highlighting the utility of bromo-acetamides in building more complex molecules. nih.gov

Advanced Synthetic Approaches and Reaction Optimization

Optimizing the synthesis of this compound involves careful consideration of reaction conditions, including solvent choice and the use of catalysts.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the outcome of the synthesis. For amide formation reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) can enhance reaction rates by stabilizing charged intermediates. Conversely, non-polar solvents such as toluene (B28343) may reduce side reactions but can suffer from lower yields due to poor solubility. For bromination reactions, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are often used. The use of biphasic systems, such as a dichloromethane/water system with a phase-transfer catalyst, can also be effective in certain transformations of α-bromoamides. nih.gov

Table 1: Impact of Solvent on Amide Synthesis

| Solvent | Polarity | Effect on Reaction |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Enhances reaction rates by stabilizing intermediates. |

| Acetonitrile | Polar Aprotic | Improves solubility of intermediates and enhances rates. |

| Toluene | Non-polar | Reduces side reactions but may lower yields. |

Catalyst Systems in C-Br Bond Formation or Functionalization

Catalysts play a crucial role in both the formation of the C-Br bond and its subsequent functionalization. In the Hell-Volhard-Zelinskii reaction, phosphorus tribromide (PBr₃) is a key catalyst for the α-bromination of the corresponding carboxylic acid. libretexts.org

For the functionalization of the C-Br bond, palladium-based catalysts are extensively used. For instance, palladium-catalyzed cross-coupling reactions can be employed to form new C-N or C-O bonds. beilstein-journals.org The choice of ligand in these reactions is critical; for example, Xantphos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ has been shown to be effective for the coupling of amides with aryl bromides. beilstein-journals.org Ruthenium catalysts have also been explored for C-H activation and subsequent alkylation, which can be relevant for modifying the phenyl ring of the molecule. acs.org

Chemical Reactivity and Transformative Pathways

The chemical reactivity of this compound is largely dictated by the presence of the α-bromoacetamide moiety. This functional group is a versatile platform for a variety of chemical transformations. nih.gov

The α-bromine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. libretexts.org This allows for the introduction of a wide range of functional groups at the α-position. Nucleophiles such as amines, alcohols, and thiols can displace the bromide, leading to the formation of α-amino, α-alkoxy, and α-thio amides, respectively. nih.gov

Furthermore, α-haloamides can participate in radical-mediated transformations and transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov For example, they can be used in reactions to form β- or γ-lactams through radical cyclization. Elimination reactions can also occur, particularly in the presence of a base, to yield α,β-unsaturated amides, which are valuable intermediates in organic synthesis. youtube.com

Nucleophilic Substitution Reactions at Bromine Centers

The carbon atom attached to the bromine in this compound is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. Consequently, this compound is highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism.

Detailed research on related α-halo ketones and amides reveals that these substitution reactions are exceptionally facile. numberanalytics.com The adjacent carbonyl group plays a crucial role in stabilizing the trigonal bipyramidal transition state of the SN2 reaction through conjugation, which significantly lowers the activation energy compared to a typical alkyl halide. numberanalytics.com Conversely, an SN1 pathway is generally disfavored because the formation of a carbocation on the α-carbon is heavily destabilized by the electron-withdrawing nature of the carbonyl group. numberanalytics.com

A wide array of nucleophiles can displace the bromide ion, leading to a diverse range of derivatives. Common nucleophilic substitution reactions for this class of compounds include:

Amination: Reaction with primary or secondary amines to form α-amino amides. nrochemistry.com

Alkoxylation: Reaction with alkoxides or alcohols to yield α-alkoxy amides.

Thiolation: Reaction with thiols or thiolates to produce α-thio amides.

Cyanation: Reaction with cyanide salts to introduce a nitrile group.

Modern synthetic methods have also utilized transition-metal catalysis to achieve more complex substitutions. For instance, palladium-catalyzed cross-coupling reactions between α-bromo carboxamides and aryl boronic acids have been developed to form chiral α-aryl carboxamides with high enantioselectivity. nih.gov Similarly, cobalt-catalyzed cross-coupling with organozinc reagents provides an effective route for the α-arylation of α-bromo amides. nih.gov

| Nucleophile | Reaction Type | Product Class | Key Conditions / Catalyst |

|---|---|---|---|

| Amines (R₂NH) | Amination | α-Amino Amides | Base (e.g., Et₃N) |

| Alkoxides (RO⁻) | Alkoxylation | α-Alkoxy Amides | Alkoxide salt in alcohol |

| Aryl Boronic Acids (ArB(OH)₂) | Suzuki-Miyaura Coupling | α-Aryl Amides | Palladium catalyst, Chiral Ligand nih.gov |

| Diaryl Zinc (Ar₂Zn) | Negishi-type Coupling | α-Aryl Amides | Cobalt catalyst nih.gov |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound involves several potential transformations. The primary sites for these reactions are the amide carbonyl group and the α-carbon-bromine bond.

Reduction: The carbonyl group of the amide can be targeted for reduction. While amides are generally less reactive towards reduction than ketones, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. However, milder conditions can be selective. For the analogous α-bromoketones, selective reduction of the carbonyl group to a secondary alcohol (forming a bromohydrin) has been demonstrated, often with high stereochemical control. nih.gov It is plausible that similar selective reductions could be applied to this compound to yield the corresponding bromohydrin amide under carefully chosen conditions.

Oxidation and Elimination: Direct oxidation of the amide group is challenging. However, related oxidative processes and eliminations are well-known for this class of compounds. Treatment of α-bromo carbonyl compounds with a non-nucleophilic, sterically hindered base, such as pyridine, can induce an E2 elimination of hydrogen bromide. This reaction results in the formation of an α,β-unsaturated amide, a valuable synthetic intermediate. The driving force for this reaction is the formation of a stable, conjugated system between the newly formed carbon-carbon double bond and the carbonyl group.

| Reaction Type | Reagent/Condition | Potential Product | Notes |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Bromohydrin or Amino-alcohol | Product depends on reagent strength and conditions. |

| Elimination (Oxidative) | Pyridine, Heat | α,β-Unsaturated Amide | Forms a conjugated system. |

Rearrangement Reactions and Their Mechanistic Investigations

The structure of this compound makes it a potential substrate for several classic rearrangement reactions, most notably the Favorskii rearrangement. This reaction is characteristic of α-halo ketones and has also been observed in α-halo amides. wikipedia.orgtandfonline.com

The Favorskii rearrangement occurs in the presence of a base (typically an alkoxide or hydroxide). wikipedia.orgslideshare.net The generally accepted mechanism involves the following key steps:

Formation of an enolate ion by deprotonation at the α'-carbon (if available). For this compound, which lacks α'-hydrogens, a different pathway is followed.

In cases like the title compound where no enolizable α'-hydrogens exist, the reaction proceeds via a mechanism sometimes called the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.org

This mechanism begins with the nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org

This is followed by a concerted step where the intermediate collapses, and the adjacent aryl group migrates to the carbonyl carbon, displacing the bromide leaving group. This results in the formation of a rearranged carboxylic acid or ester product.

A study on an aliphatic α-bromoamide demonstrated that the reaction outcome can be controlled by the choice of base; strong bases like potassium hydroxide promoted a Favorskii-like rearrangement, while milder bases led to direct nucleophilic substitution. tandfonline.com This highlights the delicate balance between substitution and rearrangement pathways.

Another potential rearrangement for the ketone analogue is the Baeyer-Villiger oxidation, which involves an oxidative rearrangement to form an α-bromoester. nih.gov While less common for amides, this type of transformation underscores the potential for skeletal reorganization within this class of molecules under oxidative conditions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the precise molecular structure and packing of this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Studies have shown that this compound crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group has been identified as P21/n. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined and are presented in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

Data sourced from Gowda et al. (2009). nih.govresearchgate.net

Analysis of Molecular Conformation and Torsion Angles

The conformation of the this compound molecule reveals significant details about its steric and electronic properties. A key feature is the orientation of the N-H bond in the acetamide side chain, which is reported to be in an anti conformation relative to both the carbonyl (C=O) group and the C-Br bond. nih.govresearchgate.net This particular arrangement is a common feature observed in other related N-aromatic amides. nih.govresearchgate.net

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most prominent of these are N-H···O hydrogen bonds. nih.govresearchgate.net These hydrogen bonds are formed between the amide hydrogen atom (N-H) of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This interaction is a classic and strong hydrogen bonding motif in amide-containing compounds. While the primary focus of the available literature is on hydrogen bonding, the presence of bromine atoms suggests the potential for halogen bonding, and the aromatic ring allows for possible π-stacking interactions, although these are not explicitly detailed in the provided search results.

Investigation of Supramolecular Architectures and Crystal Packing Motifs

The intermolecular N-H···O hydrogen bonds are the primary drivers in the formation of the supramolecular architecture of this compound. These interactions link the individual molecules into one-dimensional chains that extend along the c-axis of the crystal lattice. nih.govresearchgate.net This arrangement results in a well-defined and stable crystal packing motif.

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of molecules in various states.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Detailed experimental infrared spectroscopy data for this compound is not available in the public domain. Theoretical analysis would predict characteristic absorption bands for the N-H stretches of the primary amide, the C=O (Amide I) band, the N-H bend (Amide II) band, C-N stretching, C-Br stretching, and various aromatic C-H and C=C vibrations from the 4-bromophenyl group. However, without experimental data, a specific data table cannot be generated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Experimental mass spectrometry data detailing the molecular weight and fragmentation pattern for this compound is not available. The theoretical monoisotopic mass is 292.888 g/mol . A theoretical fragmentation pattern would likely involve the loss of bromine, cleavage of the amide bond, and other characteristic fragmentations. A data table of observed fragments cannot be created without experimental results.

Elemental Analysis for Empirical Formula Confirmation

Experimentally determined elemental analysis data for this compound is not documented in available literature. The empirical formula for this compound is C₈H₈Br₂NO. A comparison between theoretical and experimental values is necessary for confirmation, but the experimental data is absent.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 32.79 |

| Hydrogen (H) | 2.75 |

| Bromine (Br) | 54.55 |

| Nitrogen (N) | 4.78 |

| Oxygen (O) | 5.13 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data obtained from X-ray crystallography to validate the computational model.

For instance, the crystal structure of this compound has been determined, revealing key conformational features. nih.govresearchgate.net In its crystalline state, the molecule adopts a specific conformation where the N-H bond is positioned anti to both the carbonyl (C=O) and the C-Br bonds in the acetamide side chain. nih.govresearchgate.net DFT calculations can replicate this ground-state geometry with high accuracy, confirming the stability of this observed conformation. The comparison between DFT-calculated and experimental geometric parameters is a standard procedure for validating the chosen level of theory. mdpi.com

Table 1: Selected Experimental Crystal Data for this compound

| Parameter | Value |

| Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Source: researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy of the HOMO (E_HOMO) is an indicator of the molecule's electron-donating ability, while the energy of the LUMO (E_LUMO) reflects its electron-accepting tendency. taylorandfrancis.com The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. For this compound, the presence of electronegative bromine and oxygen atoms, along with the π-system of the phenyl ring, influences the energies and distributions of these frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the bromine atoms.

Positive Regions (Blue): These areas are electron-deficient and represent favorable sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the amide (N-H) group, making it a primary site for hydrogen bonding.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon framework of the phenyl ring.

The MEP surface analysis helps to rationalize the intermolecular interactions, such as the observed N-H···O hydrogen bonds in the crystal structure of the compound. nih.govresearchgate.net

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated. These descriptors, rooted in Conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. mdpi.com

Table 2: Key Molecular Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from an equilibrium system. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. A higher value indicates greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic nature. |

These descriptors collectively offer a comprehensive profile of the chemical reactivity of this compound, allowing for predictions of its behavior in various chemical environments.

Advanced Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Advanced computational techniques are employed to deconstruct and quantify these forces.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color intensity indicates the nature and strength of intermolecular contacts.

Complementing the 3D surface, 2D fingerprint plots are generated, which summarize all intermolecular contacts in a single graph. crystalexplorer.net These plots display the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). nih.govnih.gov The distribution and shape of the points on the plot provide a distinct "fingerprint" of the intermolecular interactions. crystalexplorer.net

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Description |

| H···H | 30 - 40 % | Represents van der Waals forces, often the largest contributor to the surface area. nih.gov |

| Br···H / H···Br | 20 - 25 % | Significant due to the presence of two bromine atoms and their interaction with hydrogen atoms. nih.gov |

| O···H / H···O | 10 - 15 % | Primarily represents the crucial N-H···O hydrogen bonds that direct the crystal packing. |

| C···H / H···C | 10 - 15 % | Includes C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. nih.gov |

| C···C | 2 - 5 % | May indicate the presence of π-π stacking interactions between phenyl rings. nih.gov |

| Br···Br | < 5 % | Halogen-halogen interactions, which can influence crystal packing. nih.gov |

| Note: This table is illustrative, based on data from similar compounds. Specific percentages would require a dedicated computational study. |

This detailed analysis of intermolecular forces is essential for understanding the solid-state properties of the compound and for the rational design of new crystalline materials with desired characteristics.

Energy Framework Calculations for Quantifying Non-Covalent Interactions in Crystals

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice. This technique calculates the interaction energies between a central molecule and its surrounding neighbors, partitioning these energies into electrostatic, dispersion, repulsion, and polarization components. The resulting energy frameworks provide a visual and quantitative understanding of the crystal's stability and packing topology.

A search for energy framework calculations performed on This compound did not yield any specific studies. Such an analysis would require a determined crystal structure of the compound, which appears to be unavailable in the primary crystallographic databases. For comparison, studies on the related isomer, 2-bromo-N-(4-bromophenyl)acetamide, have focused on its crystal structure and hydrogen bonding patterns, but detailed energy framework calculations as per the user's request are not reported. uq.edu.aunih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, researchers can explore the conformational landscape, identify stable and transient structures, and understand how the molecule behaves in different environments.

There are no specific molecular dynamics simulation studies published for This compound . Such research would provide valuable insights into its flexibility, preferred conformations in solution, and potential interactions with biological macromolecules. While databases like the Automated Topology Builder (ATB) and Repository may contain force field parameters for similar fragments, which could facilitate such simulations, dedicated research applying MD to explore the conformational landscape of this specific compound has not been found.

Structure-Based Computational Modeling for Chemical Design

Structure-based computational modeling utilizes the three-dimensional structure of a target molecule or a molecule-receptor complex to design new chemical entities with desired properties. This can involve techniques like docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

The absence of a determined 3D structure for This compound or its complexes with any biological target precludes any structure-based computational modeling studies. Consequently, there is no available research on the application of these methods for the chemical design of derivatives of this compound.

Applications in Organic Synthesis and Derivative Chemistry of 2 Bromo 2 4 Bromophenyl Acetamide

Role as a Key Intermediate in Multi-Step Organic Syntheses

2-Bromo-2-(4-bromophenyl)acetamide serves as a pivotal starting material in numerous multi-step synthetic pathways. The α-bromo group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups.

Furthermore, the bromine atom on the phenyl ring is amenable to various cross-coupling reactions, enabling the construction of complex biaryl systems and other elaborate molecular architectures. The reactivity of α-halo carbonyl compounds is well-documented, and the principles of SN2 displacement reactions highlight the influence of steric hindrance on reaction rates. In compounds like this compound, the carbon bearing the α-bromine is secondary and benzylic, enhancing its reactivity towards nucleophilic attack. doubtnut.comdoubtnut.comtardigrade.in

Synthesis and Functionalization of Novel Acetamide (B32628) Derivatives

The core structure of this compound allows for extensive functionalization at both the amide nitrogen and the phenyl ring, leading to a vast library of novel acetamide derivatives.

The primary amide group of this compound can undergo various derivatization reactions. While direct N-alkylation of primary amides can be challenging, it is achievable under specific conditions. More commonly, the amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form N-substituted amides.

Alternatively, the α-bromo group can be displaced by a nucleophile first, followed by modification of the amide. For instance, reaction with amines can lead to α-amino acetamide derivatives, which are valuable scaffolds in medicinal chemistry. Research on related N-phenylacetamide structures has demonstrated the synthesis of diverse derivatives by introducing various moieties, showcasing the versatility of the acetamide scaffold in generating new chemical entities. nih.govmdpi.com

The bromine atom on the phenyl ring of this compound is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Phenyl Ring Modifications:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

Heck Reaction: Reaction with alkenes under palladium catalysis to form substituted alkenes.

These transformations allow for the strategic modification of the phenyl ring, significantly increasing the molecular diversity accessible from this single intermediate. The synthesis of highly brominated quinolines and their subsequent functionalization illustrates the utility of aryl bromides in building complex molecular frameworks. nih.govnih.gov

Incorporation into Complex Molecular Scaffolds

The reactivity of this compound makes it an ideal precursor for the synthesis of more complex molecular scaffolds, particularly heterocyclic compounds and organometallic complexes.

The α-bromoacetamide moiety is a well-established synthon for the construction of various five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Triazoles: 1,2,3-Triazoles can be synthesized through various routes, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnih.gov The α-bromo group in this compound can be converted to an azide (B81097), which can then react with an alkyne. Alternatively, it can be converted to an alkyne and reacted with an azide.

Quinolines: The synthesis of quinolines can be achieved through several named reactions, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govnih.gov Derivatives of this compound could be elaborated to fit this reaction scheme.

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of acylhydrazide derivatives. nih.govacs.orgijper.orgorganic-chemistry.org The amide of this compound can be converted to the corresponding acylhydrazide, which, after reaction with a suitable one-carbon source (like triethyl orthoformate or carbon disulfide followed by oxidation), can yield the oxadiazole ring.

Pyrimidines: Pyrimidines are often constructed via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. organic-chemistry.orgmdpi.comorientjchem.orgnih.govresearchgate.net The this compound structure can be modified to serve as a precursor to one of these components, enabling its incorporation into a pyrimidine (B1678525) ring system.

| Heterocycle | General Precursors | Potential Role of this compound |

| Triazole | Azides, Alkynes | Can be converted to either an azide or alkyne derivative for cycloaddition reactions. |

| Quinoline (B57606) | o-aminoaryl ketones, Methylene compounds | Can be functionalized to create a suitable methylene-containing component. |

| Oxadiazole | Acylhydrazides, One-carbon source | The amide can be converted to an acylhydrazide for subsequent cyclization. |

| Pyrimidine | 1,3-Dicarbonyls, Amidines | Can be modified to act as a precursor for either reaction partner. |

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile ligands in coordination chemistry. researchgate.netnih.govyoutube.com While this compound itself is a primary amide, it can be chemically transformed into a primary amine. For example, reduction of the amide group would yield the corresponding diamine, or Hofmann rearrangement could produce an amine with one less carbon.

Once a suitable amine derivative is synthesized from this compound, it can be condensed with an aldehyde or ketone (such as salicylaldehyde) to form a Schiff base ligand. These ligands, often featuring N, O, or S donor atoms, readily form stable complexes with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). nih.govacs.orgresearchgate.net The resulting metal complexes often exhibit interesting catalytic, electronic, or biological properties.

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and publicly accessible literature, no specific information was found for the chemical compound This compound pertaining to its applications in the development of pharmaceutical or agrochemical intermediates.

Similarly, a thorough investigation yielded no results for structure-activity relationship (SAR) studies conducted on derivatives of this specific compound. The chemical structure of interest, where a bromine atom is substituted at the alpha-carbon of the acetamide moiety, appears to be a novel or sparsely documented entity in the context of medicinal and agricultural chemistry.

While related compounds and general synthetic methodologies for alpha-halogenation of carbonyl compounds are well-documented, the explicit use and derivatization of This compound as a starting material or intermediate for bioactive agents are not described in the available resources. Therefore, the requested article focusing on its role in pharmaceutical and agrochemical development and associated structure-activity relationships cannot be generated at this time.

Advanced Research Directions and Future Perspectives for 2 Bromo 2 4 Bromophenyl Acetamide

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of α-haloacetamides often involves hazardous reagents and generates significant waste. Future research should prioritize the development of green and sustainable methods for producing 2-Bromo-2-(4-bromophenyl)acetamide.

Current Approaches and Green Alternatives: A plausible conventional synthesis could involve the bromination of a precursor like 2-(4-bromophenyl)acetamide (B1582204). This typically utilizes elemental bromine, a toxic and corrosive reagent. Green chemistry principles encourage replacing such hazardous materials. An alternative approach could be the amidation of a precursor ester, such as ethyl 2-bromo-(4-bromophenyl)acetate. sigmaaldrich.com

Future research could explore several greener pathways:

Alternative Brominating Agents: Replacing liquid bromine with solid, safer alternatives like N-bromosuccinimide (NBS) is a common green strategy. The reaction can be activated using photochemical methods or a catalytic amount of a radical initiator.

Catalytic Bromination: The use of catalytic systems, such as a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium, has been shown to be effective for the bromination of related acetanilides and represents a greener alternative to stoichiometric bromine. researchgate.net

Solvent Choice: Utilizing greener solvents like water, ethanol, or supercritical CO2, or even performing the reaction under solvent-free conditions, would significantly improve the environmental footprint of the synthesis.

Flow Chemistry: A continuous-flow process for the bromination and subsequent amidation could offer enhanced safety, better temperature control, and higher yields, minimizing waste and energy consumption. researchgate.net A patented method for producing sulfur-free 2-bromo-4-fluoroacetanilide highlights the industrial drive towards cleaner synthetic routes, which could be adapted for the target compound. patsnap.com

In-depth Mechanistic Studies of Novel Chemical Transformations

The structure of this compound contains two primary reactive sites: the highly electrophilic carbon bearing the α-bromo group and the carbon-bromine bond on the phenyl ring. These sites allow for a wide range of chemical transformations, the mechanisms of which warrant detailed investigation.

Nucleophilic Substitution at the α-Carbon: The α-bromo group is an excellent leaving group, making the compound a prime substrate for SN2 reactions. In-depth mechanistic studies could involve reacting it with a diverse library of nucleophiles (e.g., primary and secondary amines, thiols, azides, and phenoxides). A study on the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives from a bromo-acetamide precursor exemplifies this type of transformation. irejournals.com Kinetic studies, computational modeling, and the characterization of intermediates would provide a fundamental understanding of these reactions' stereochemistry and electronic demands.

Palladium-Catalyzed Cross-Coupling: The 4-bromophenyl moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Mechanistic studies would focus on catalyst selection, ligand effects, and reaction kinetics to optimize the synthesis of novel derivatives where the aromatic bromine is replaced with aryl, alkyl, alkynyl, or amino groups.

Radical Reactions: Investigation into novel radical-mediated transformations could uncover new reaction pathways, potentially leading to complex molecular architectures that are inaccessible through traditional ionic pathways. The study of reactions involving N-bromoacetamide can provide a basis for understanding potential side reactions or novel reactivity. researchgate.net

Advanced Spectroscopic and Diffraction Investigations under Non-Standard Conditions

While a full structural elucidation of this compound is not publicly available, advanced analytical techniques are crucial for understanding its properties. The crystal structure of its isomer, 2-bromo-N-(4-bromophenyl)acetamide, has been determined, providing a template for the type of analysis that would be beneficial. nih.govresearchgate.net

Example Crystallographic Data for Isomer 2-Bromo-N-(4-bromophenyl)acetamide nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

Note: This data is for the isomer 2-bromo-N-(4-bromophenyl)acetamide and serves as an example.

Future research should focus on:

Single-Crystal X-ray Diffraction: Obtaining the crystal structure of this compound is a primary goal. This would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the -NH₂ and carbonyl groups.

Investigations under Non-Standard Conditions: Studying the compound's structure under high pressure or variable temperatures can reveal valuable information about its stability, phase transitions, and the behavior of its intermolecular forces. Such studies can provide insight into the material's polymorphism and mechanical properties. The principles of X-ray generation and diffraction are fundamental to these investigations. mit.edu

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can be used to determine the collisional cross-section (CCS) of the molecule and its fragments. Predicted CCS values are already available in databases and can be experimentally verified to aid in structural confirmation. uni.lu

Solid-State NMR: This technique can be used to study the local environment of the carbon, nitrogen, and hydrogen atoms in the solid state, providing complementary data to X-ray diffraction, especially for amorphous or poorly crystalline samples.

Rational Design and Synthesis of New Derivatives with Tailored Chemical Reactivity

The true potential of this compound lies in its use as a scaffold for creating new derivatives with specific, tailored functions. The dual reactivity of its two bromine atoms allows for a modular and strategic approach to drug discovery and materials science.

The rational design process would involve:

Defining a Target: Identifying a biological target (e.g., an enzyme or receptor) or a desired material property (e.g., conductivity, luminescence).

Computational Modeling: Using molecular docking and other computational tools to predict how modifications to the parent scaffold would interact with a target.

Synthetic Execution: Synthesizing a focused library of derivatives based on these predictions.

The synthesis of quinoline (B57606) derivatives as microbial DNA-gyrase inhibitors from a related 2-(4-bromophenyl) precursor demonstrates the power of this approach in medicinal chemistry. nih.gov

Table of Potential Derivatives and Their Rationale

| Modification Site | Reactant/Reaction Type | Resulting Moiety | Rationale / Potential Application |

|---|---|---|---|

| α-Carbon | Nucleophilic substitution with Piperazine | α-Piperazinyl | Introduce basic nitrogen for improved solubility; common pharmacophore. |

| α-Carbon | Nucleophilic substitution with Sodium Azide (B81097) | α-Azido | Precursor for triazole synthesis via click chemistry; bioisostere. |

| Phenyl Ring | Suzuki Coupling with Boronic Acids | 4-Biphenyl or 4-Heteroaryl | Modulate electronic properties, increase steric bulk, explore new binding interactions. |

| Phenyl Ring | Sonogashira Coupling with Alkynes | 4-Alkynylphenyl | Introduce rigid linker for probing binding pockets or for materials science applications. |

Integration with High-Throughput Synthesis and Automated Discovery Platforms

To fully exploit the synthetic potential of this compound, its chemistry must be integrated with modern high-throughput and automated technologies. The compound's suitability for straightforward nucleophilic substitution makes it an ideal candidate for parallel synthesis.

A potential automated workflow would look like this:

Library Design: A virtual library of thousands of potential derivatives is designed by selecting a diverse set of nucleophiles (for the α-position) and boronic acids/alkynes (for the phenyl-position).

Automated Synthesis: Robotic liquid handlers would dispense solutions of the this compound scaffold and the various reactants into 96- or 384-well microplates. The plates are then subjected to controlled heating and mixing.

High-Throughput Purification and Analysis: The crude reaction mixtures are purified in parallel using techniques like solid-phase extraction (SPE) or mass-directed automated preparative HPLC. The purity and identity of the final compounds are confirmed by high-throughput LC-MS analysis.

Biological Screening: The resulting library of purified compounds is then screened for biological activity using automated, high-throughput screening (HTS) assays.

This integration of synthesis and screening dramatically accelerates the discovery cycle, enabling the rapid identification of lead compounds from a large and diverse chemical library built upon the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.